

Application Notes and Protocols: Synthesis and Purification of Laminin B1 (1363-1383) Peptide

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Compound of Interest

Compound Name: Laminin B1 (1363-1383)

Cat. No.: B1674440

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For Researchers, Scientists, and Drug Development Professionals

Introduction

The **Laminin B1 (1363-1383)** peptide, with the sequence KLQSLDLSAAAQMTCTPPGA, is a 21-amino acid fragment derived from the human Laminin B1 chain. This peptide is recognized for its interaction with the 67 kDa laminin receptor, a key molecule involved in cell adhesion, migration, and signaling. Due to its biological activity, this peptide is a valuable tool for studying laminin-receptor interactions and their downstream cellular effects. These application notes provide detailed protocols for the chemical synthesis and purification of the **Laminin B1 (1363-1383)** peptide, ensuring high purity and yield for research and drug development applications.

Data Presentation

Successful synthesis and purification of the **Laminin B1 (1363-1383)** peptide should yield a product with the characteristics outlined below. The following table summarizes expected quantitative data based on standard solid-phase peptide synthesis (SPPS) and purification protocols.

Parameter	Expected Value	Method of Analysis
Peptide Sequence	KLQSLDLSAAAQMTCTGTPPG A	Amino Acid Analysis / Mass Spectrometry
Molecular Weight (Monoisotopic)	2059.95 Da	Mass Spectrometry (MALDI-TOF or ESI-MS)
Crude Purity	50-70%	Analytical RP-HPLC
Final Purity	>95%	Analytical RP-HPLC
Overall Yield (post-purification)	10-25%	Gravimetric Analysis
Appearance	White lyophilized powder	Visual Inspection
Solubility	Soluble in water	Visual Inspection

Experimental Protocols

I. Solid-Phase Peptide Synthesis (SPPS) of Laminin B1 (1363-1383)

This protocol outlines the manual synthesis of the **Laminin B1 (1363-1383)** peptide using the Fmoc/tBu strategy.

Materials:

- Fmoc-Ala-Wang resin (or similar suitable resin for C-terminal Alanine)
- Fmoc-protected amino acids (Ala, Arg(Pbf), Asn(Trt), Asp(OtBu), Cys(Trt), Gln(Trt), Glu(OtBu), Gly, His(Trt), Ile, Leu, Lys(Boc), Met, Phe, Pro, Ser(tBu), Thr(tBu), Trp(Boc), Tyr(tBu), Val)
- N,N-Dimethylformamide (DMF), peptide synthesis grade
- Dichloromethane (DCM), peptide synthesis grade
- Piperidine

- N,N'-Diisopropylcarbodiimide (DIC)
- OxymaPure® or 1-Hydroxybenzotriazole (HOBt)
- Trifluoroacetic acid (TFA)
- Triisopropylsilane (TIS)
- 1,2-Ethanedithiol (EDT)
- Water, HPLC grade
- Diethyl ether, cold
- Nitrogen gas supply
- Solid-phase synthesis vessel with a sintered glass filter
- Shaker or vortexer

Protocol:

- Resin Swelling:
 - Place the Fmoc-Ala-Wang resin in the synthesis vessel.
 - Add DMF and allow the resin to swell for 30 minutes at room temperature with gentle agitation.
 - Drain the DMF.
- Fmoc Deprotection:
 - Add a 20% piperidine in DMF solution to the resin.
 - Agitate for 5 minutes.
 - Drain the solution.

- Repeat the 20% piperidine in DMF treatment for 15 minutes.
- Wash the resin thoroughly with DMF (5 times) and DCM (3 times) to remove piperidine.
- Amino Acid Coupling:
 - In a separate vial, dissolve the next Fmoc-protected amino acid (3 equivalents relative to resin loading) and a coupling activator (e.g., OxymaPure®, 3 equivalents) in DMF.
 - Add the coupling agent DIC (3 equivalents) to the amino acid solution and pre-activate for 2-5 minutes.
 - Add the activated amino acid solution to the deprotected resin.
 - Agitate the mixture for 1-2 hours at room temperature.
 - To monitor the completion of the coupling reaction, perform a Kaiser test. If the test is positive (indicating free amines), repeat the coupling step.
- Washing:
 - After a negative Kaiser test, drain the coupling solution.
 - Wash the resin with DMF (3 times) and DCM (3 times).
- Repeat Synthesis Cycle:
 - Repeat steps 2-4 for each subsequent amino acid in the **Laminin B1 (1363-1383)** sequence (G, P, P, T, G, C, T, M, Q, A, A, A, S, L, D, L, S, Q, L, K).
- Final Fmoc Deprotection:
 - After coupling the final amino acid (Lysine), perform a final Fmoc deprotection as described in step 2.
- Cleavage and Side-Chain Deprotection:
 - Wash the peptide-resin with DCM and dry under a stream of nitrogen.

- Prepare a cleavage cocktail of TFA/TIS/EDT/Water (92.5:2.5:2.5:2.5 v/v/v/v).
- Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.
- Filter the resin and collect the filtrate containing the cleaved peptide.
- Wash the resin with a small amount of TFA to recover any remaining peptide.
- Peptide Precipitation and Washing:
 - Precipitate the peptide by adding the TFA filtrate to a 50-fold excess of cold diethyl ether.
 - Centrifuge the mixture to pellet the crude peptide.
 - Decant the ether and wash the peptide pellet with cold diethyl ether two more times.
 - Dry the crude peptide pellet under vacuum.

II. Purification of Laminin B1 (1363-1383) by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Materials:

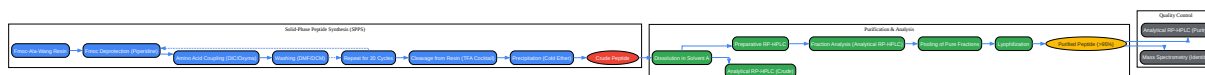
- Crude lyophilized **Laminin B1 (1363-1383)** peptide
- Water, HPLC grade, with 0.1% TFA (Solvent A)
- Acetonitrile, HPLC grade, with 0.1% TFA (Solvent B)
- Preparative RP-HPLC system with a C18 column
- Analytical RP-HPLC system with a C18 column
- Lyophilizer

Protocol:

- Sample Preparation:
 - Dissolve the crude peptide in a minimal amount of Solvent A. If solubility is an issue, a small percentage of Solvent B can be added.
 - Filter the peptide solution through a 0.45 μm syringe filter to remove any particulates.
- Analytical RP-HPLC:
 - Inject a small aliquot of the crude peptide solution onto an analytical C18 column to determine the retention time of the target peptide and to assess the purity of the crude product.
 - Use a linear gradient of 5-65% Solvent B over 30 minutes at a flow rate of 1 mL/min. Monitor the elution at 220 nm.
- Preparative RP-HPLC:
 - Equilibrate the preparative C18 column with a low concentration of Solvent B (e.g., 5%).
 - Load the filtered crude peptide solution onto the column.
 - Apply a linear gradient based on the analytical run to separate the target peptide from impurities. A common gradient is a slow increase in Solvent B (e.g., 0.5-1% per minute) around the elution time of the target peptide.
 - Collect fractions as the peaks elute from the column.
- Fraction Analysis:
 - Analyze the purity of the collected fractions using analytical RP-HPLC.
 - Pool the fractions that contain the **Laminin B1 (1363-1383)** peptide at the desired purity level (>95%).
- Lyophilization:
 - Freeze the pooled fractions at -80°C.

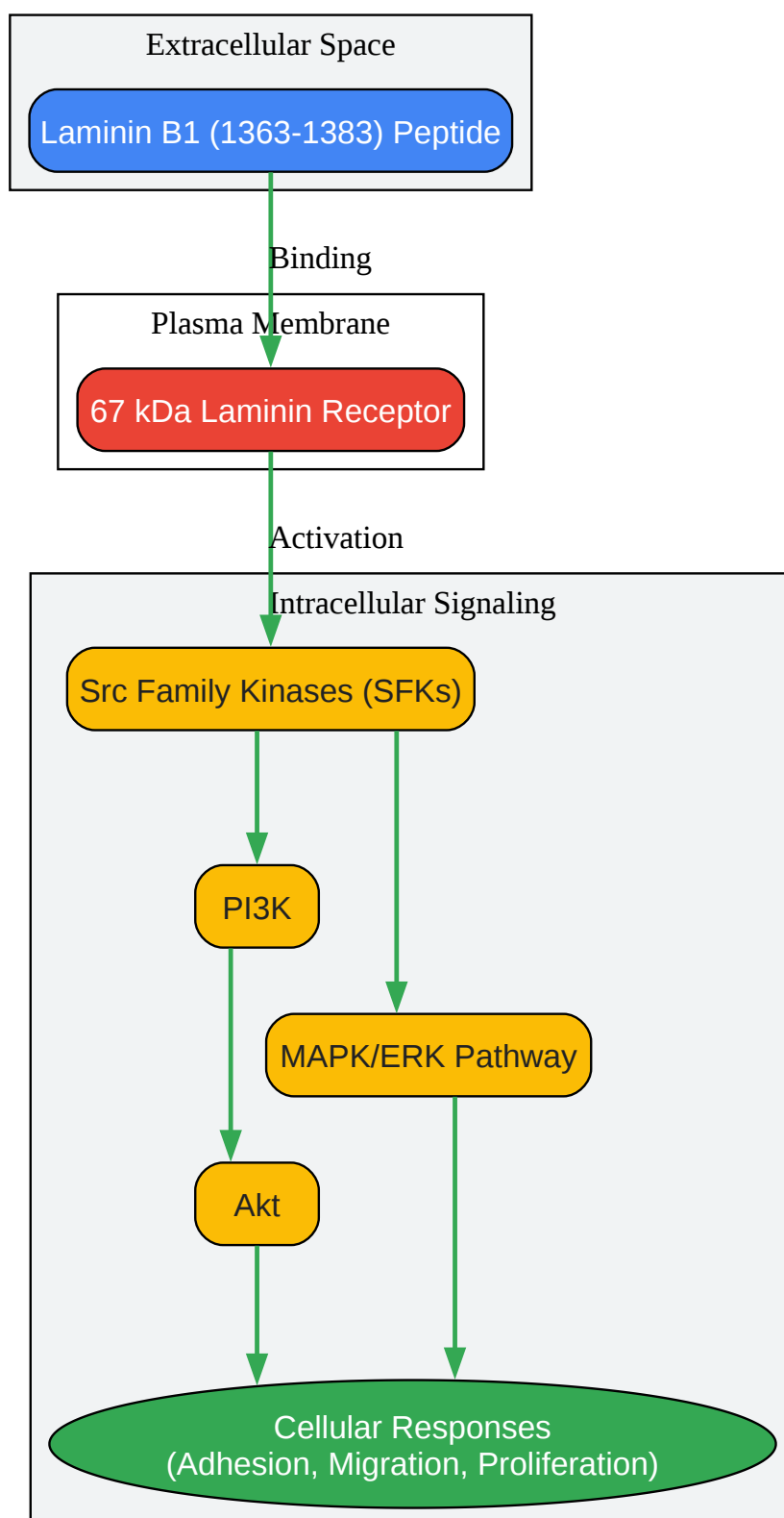
- Lyophilize the frozen solution to obtain the purified peptide as a white, fluffy powder.
- Final Quality Control:
 - Confirm the identity of the purified peptide by mass spectrometry (e.g., MALDI-TOF or ESI-MS) to ensure the molecular weight matches the theoretical value.
 - Determine the final purity by analytical RP-HPLC.

Mandatory Visualization



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Caption: Experimental workflow for the synthesis and purification of **Laminin B1 (1363-1383)** peptide.



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Caption: Putative signaling pathway initiated by **Laminin B1 (1363-1383)** peptide binding to the 67 kDa laminin receptor.

- To cite this document: BenchChem. [Application Notes and Protocols: Synthesis and Purification of Laminin B1 (1363-1383) Peptide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1674440#laminin-b1-1363-1383-peptide-synthesis-and-purification-methods>]

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